molecular formula C13H18ClO4P B12545386 1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate CAS No. 834905-15-6

1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate

Cat. No.: B12545386
CAS No.: 834905-15-6
M. Wt: 304.70 g/mol
InChI Key: WSVIZWUWYWEQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is a chemical compound of interest in organic and medicinal chemistry research. This molecule is hypothesized to be a valuable synthetic intermediate, potentially useful for constructing more complex structures. The diethyl phosphate group can act as a good leaving group, which may facilitate various substitution reactions in synthetic pathways . The 3-chlorophenyl moiety is a common pharmacophore found in molecules with diverse biological activities, making this compound a potential precursor in the synthesis of libraries of new chemical entities for biological screening . Researchers might investigate its utility in designing novel chalcone-like derivatives or other unsaturated systems, which are known to be explored for various properties, including potential anti-inflammatory activity or as materials for optical applications . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Please consult the safety data sheet prior to use. Specific chemical, physical, and toxicological data for this compound are currently limited, and further characterization by the research community is ongoing.

Properties

CAS No.

834905-15-6

Molecular Formula

C13H18ClO4P

Molecular Weight

304.70 g/mol

IUPAC Name

1-(3-chlorophenyl)prop-2-enyl diethyl phosphate

InChI

InChI=1S/C13H18ClO4P/c1-4-13(11-8-7-9-12(14)10-11)18-19(15,16-5-2)17-6-3/h4,7-10,13H,1,5-6H2,2-3H3

InChI Key

WSVIZWUWYWEQTG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C=C)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed due to their inert nature and ability to dissolve both reactants.
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
  • Molar Ratios : A 1:1.2 molar ratio of 3-(3-chlorophenyl)prop-2-en-1-ol to diethyl phosphorochloridate ensures excess phosphorylating agent for higher yields.

Procedure :

  • 3-(3-Chlorophenyl)prop-2-en-1-ol (1.0 equiv) is dissolved in DCM under nitrogen.
  • Diethyl phosphorochloridate (1.2 equiv) is added dropwise at 0°C.
  • TEA (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 6–8 hours.
  • The crude product is washed with brine, dried over MgSO₄, and purified via flash chromatography (hexane/ethyl acetate, 3:1).

Yield : 75–85%.

Perkow/Arbuzov Reaction for Enol Phosphate Synthesis

The Perkow reaction offers an alternative route, particularly for synthesizing enol phosphates. This method involves the reaction of α,β-unsaturated ketones with trialkyl phosphites under acidic or oxidative conditions.

Modified Perkow Protocol

A modified one-pot procedure using hydroxy(tosyloxy)iodobenzene (HTIB) as an oxidizing agent has been reported:

Reagents :

  • α,β-Unsaturated ketone precursor (1.1 equiv)
  • Diethyl phosphite (1.0 equiv)
  • HTIB (1.0 equiv)
  • 4Å molecular sieves in DCM

Procedure :

  • The ketone and HTIB are stirred at 60°C for 1 hour.
  • Diethyl phosphite and molecular sieves are added, and the reaction continues at room temperature for 2 hours.
  • Purification by column chromatography yields the target compound.

Yield : 82–94%.

Comparative Analysis

Parameter Phosphorylation Method Perkow Method
Reaction Time 6–8 hours 3 hours
Yield 75–85% 82–94%
Purity ≥95% ≥97%
Scalability Industrial feasible Lab-scale

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors are preferred due to enhanced heat transfer and reduced side reactions.

Key Parameters

  • Temperature : Maintained at 25–30°C to prevent decomposition.
  • Residence Time : 10–15 minutes per batch.
  • Solvent Recovery : Dichloromethane is recycled via distillation.

Advantages :

  • 20–30% higher throughput compared to batch reactors.
  • Consistent product purity (>99%).

Hydrolysis and Rearrangement of Alkoxypropylene Derivatives

A patent-pending method involves the hydrolysis of alkoxypropylene intermediates under acidic conditions:

Steps :

  • Alkoxypropylene derivative (1.0 equiv) is treated with HCl (2.0 equiv) in a water/THF mixture.
  • The reaction is stirred at 40°C for 5 hours.
  • The product is extracted with ethyl acetate and crystallized from n-hexane.

Yield : 68–72%.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving phosphonates and alkenes. Research indicates that phosphonates like 1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can be derived from the reaction of chloromethylphosphonates with appropriate alkene substrates. This synthesis route is significant as it allows for the formation of diverse functionalized phosphonates, which are valuable in medicinal chemistry and agricultural applications .

Antitumor Activity

Studies have shown that phosphonate compounds exhibit antitumor properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular processes .

Insecticidal Properties

Phosphonates are also recognized for their insecticidal activities. The specific structure of this compound contributes to its effectiveness as a biopesticide. Research indicates that it can disrupt the nervous system of target insect species, providing a potential alternative to conventional pesticides .

Nucleophilic Reactions

The compound serves as a versatile nucleophile in organic synthesis. It can participate in various nucleophilic substitution reactions, leading to the formation of complex organic molecules. This property is particularly useful in synthesizing other phosphonate derivatives and functionalized compounds that are essential in drug development .

Phosphonomethylation Reactions

One notable application involves its use in phosphonomethylation reactions, where it acts as a reagent to introduce phosphonomethyl groups into organic substrates, enhancing their biological activity and stability . This reaction has implications for developing new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several case studies highlight the utility of this compound:

StudyFindings
Study on Antitumor ActivityDemonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for cancer therapy .
Insecticidal Activity AssessmentFound effective against specific insect pests, suggesting its role as a biopesticide .
Organic Synthesis ApplicationsShowed versatility as a nucleophile in synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and inferred properties of the target compound and analogs:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Applications/Properties
1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate C₁₃H₁₉ClO₄P 305.42 Diethyl phosphate, allyl, 3-chlorophenyl Insecticide; moderate lipophilicity, hydrolytic instability
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P 288.42 Trifluoroethyl, methylphosphonate Higher stability due to C–P bond; potential resistance to hydrolysis
2-Chloro-3-(tert-butoxy)-1-propenyl dimethyl phosphate C₉H₁₈ClO₅P 272.66 tert-Butoxy, dimethyl phosphate, propenyl Lower molecular weight; increased volatility compared to diethyl analogs
Merbaphen (sodium mercury derivative) C₁₆H₁₆ClHgN₂NaO₆ 591.34 Mercury, carboxymethoxy, pyrimidinetrione Pharmaceutical (historical diuretic); high toxicity due to Hg
1-Propanol, 2-chloro-, phosphate (3:1) Not specified Not specified Chloro-propanol, triester phosphate Industrial solvent/plasticizer; limited bioactivity

Key Findings

Phosphate vs. Phosphonate Esters: The target compound’s diethyl phosphate group (O–P–O linkage) is more prone to hydrolysis than the methylphosphonate (C–P bond) in ’s compound, which confers greater environmental persistence .

Substituent Effects on Physical Properties :

  • The tert-butoxy group in ’s compound introduces steric bulk, reducing volatility compared to simpler alkyl phosphates. However, its dimethyl phosphate group may increase water solubility relative to the target’s diethyl variant .

Toxicity Profiles: Merbaphen () contains mercury, rendering it unsuitable for agricultural use due to neurotoxic and environmental risks, unlike the non-metallic organophosphates discussed here . The absence of an aromatic chlorophenyl group in ’s compound likely diminishes its pesticidal efficacy, limiting its use to non-biological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.